molecular formula C12H12F2O B6241649 {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2381247-98-7

{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No. B6241649
CAS RN: 2381247-98-7
M. Wt: 210.2
InChI Key:
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Description

{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol, commonly referred to as DFPM, is a compound of interest in organic chemistry and biochemistry. It is a member of a class of compounds known as bicyclic compounds, which are compounds containing two rings of atoms connected to each other. DFPM is of particular interest because of its unique structure and reactivity.

Scientific Research Applications

DFPM has been used in a variety of scientific research applications. It has been used to study the effects of hydrogen bonding on the reactivity of organic compounds, as well as the mechanism of action of certain enzymes. Additionally, DFPM has been used to study the effect of fluorinated compounds on the structure and function of proteins.

Mechanism of Action

The mechanism of action of DFPM is not yet fully understood. However, it is believed that the unique structure of the compound allows it to interact with certain molecules in a specific way. Specifically, it is believed that the presence of the two fluorine atoms on the ring structure of the compound allows it to form hydrogen bonds with other molecules. This interaction is thought to be responsible for the unique reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPM are not yet fully understood. However, it is known that the compound is able to interact with certain enzymes and proteins in a specific way. This interaction is thought to be responsible for the unique reactivity of the compound, as well as its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using DFPM in lab experiments include its unique structure and reactivity, as well as its ability to form hydrogen bonds with other molecules. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using DFPM in lab experiments is its limited availability.

Future Directions

The potential uses of DFPM in scientific research are numerous. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as to investigate its potential therapeutic effects. Additionally, further research could be conducted to explore the use of DFPM in the synthesis of other compounds, as well as in the development of new drugs. Additionally, further research could be conducted to explore the use of DFPM in the study of the structure and function of proteins.

Synthesis Methods

The synthesis of DFPM is typically accomplished through a two-step process. In the first step, a reaction of 2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-ol with difluoromethylmagnesium bromide is used to form the desired product. In the second step, the product is then treated with a base, such as sodium hydroxide, to form the desired DFPM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol involves the conversion of a bicyclic ketone to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "2,2-difluorocyclopropanone", "benzene", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Preparation of 2,2-difluorocyclopropanone by reacting benzene with chlorodifluoromethane in the presence of aluminum chloride catalyst.", "Step 2: Reduction of 2,2-difluorocyclopropanone to {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-one} using sodium borohydride in methanol.", "Step 3: Reduction of {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-one} to {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-ol} using sodium borohydride in methanol.", "Step 4: Protection of the hydroxyl group in {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-ol} by reacting with acetic anhydride in the presence of pyridine to form {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}acetate.", "Step 5: Hydrolysis of {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}acetate using sodium hydroxide in water to form {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol." ] }

CAS RN

2381247-98-7

Product Name

{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol

Molecular Formula

C12H12F2O

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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